Oil red O

Hepatic Steatosis NAFLD Quantitative Histology

Standard H&E scoring introduces variability in hepatic steatosis assessment. Oil Red O staining with digital image analysis (ORO DIA) delivers objective, reproducible lipid quantification validated against biochemical triglyceride content (human R=0.894, mouse R=0.706). • Superior staining intensity vs. Sudan III/IV for automated segmentation • Validated fecal fat assay with linear LC-MS correlation • Compatible with HCS platforms for adipogenesis/lipolysis screening

Molecular Formula C26H24N4O
Molecular Weight 408.5 g/mol
CAS No. 14288-70-1
Cat. No. B078938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOil red O
CAS14288-70-1
Synonymsoil red O
solvent red 27
Molecular FormulaC26H24N4O
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C
InChIInChI=1S/C26H24N4O/c1-16-9-10-17(2)22(13-16)27-28-23-14-19(4)24(15-18(23)3)29-30-26-21-8-6-5-7-20(21)11-12-25(26)31/h5-15,31H,1-4H3
InChIKeyHJAYEODIXUYVIC-LTFAAIOASA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oil Red O for Lipid Staining: Specifications & Procurement


Oil Red O (ORO; Solvent Red 27; C.I. 26125) is a fat-soluble, synthetic bis-azo dye belonging to the Sudan stain class of lysochromes [1]. Its molecular formula is C26H24N4O, with a molecular weight of 408.50 g/mol and an absorbance maximum at 518 nm [2]. The compound exhibits high lipophilicity (LogP ~8.61) and a topological polar surface area (PSA) of 69.67 Ų , enabling its preferential partitioning into neutral lipids such as triglycerides and cholesteryl esters from organic solvents, a mechanism that underpins its primary application in histology and cell biology [3].

1
Dye Class Lipophilic bis-azo lysochrome (Sudan stain family)
2
Target Preferential partitioning into neutral lipids (triglycerides, cholesteryl esters)
3
Workflow Histology, cell biology, and automated image analysis protocols

Risks of Substituting Oil Red O with Generic Dyes


Within the Sudan dye class, compounds like Sudan III, Sudan IV, and Sudan Black B share a common lipophilic staining mechanism but differ fundamentally in their molecular structure, solubility, and spectral properties [1]. Oil Red O is not merely a generic lipid stain; it has largely replaced Sudan III and IV in contemporary protocols due to its superior staining intensity and the consequent ease of visualization, a critical factor for both manual and automated quantitative image analysis [2]. Furthermore, the performance of alternative dyes such as Nile Red or BODIPY diverges significantly in terms of subcellular lipid droplet (LD) detection and quantitation [3]. Direct substitution without empirical validation introduces uncontrolled variables—including differential LD size estimation, background signal, and spectral overlap—that can compromise the reproducibility and accuracy of assays, particularly in regulated environments or high-content screening [4].

!
Sudan III / IV

Weaker staining intensity may reduce visualization and quantitative accuracy in brightfield microscopy.

!
Nile Red / BODIPY

Fluorescent dyes can alter lipid droplet detection profiles and background, requiring revalidation for each assay.

!
Unvalidated Substitutes

Spectral overlap and differential LD size estimation may compromise reproducibility, especially in automated screening.

Oil Red O Comparative Performance: Evidence Guide


Hepatic Steatosis: Accuracy vs. H&E

In a direct head-to-head comparison using a mouse model of non-alcoholic fatty liver disease (NAFLD) and validated with human liver biopsies, Oil Red O combined with digital image analysis (ORO DIA) demonstrated significantly superior performance over the standard hematoxylin and eosin (H&E) histological assessment for quantifying hepatic steatosis [1]. The study compared the percentage of steatosis and fat droplet size assessed by each method against the gold standard of biochemical tissue triglyceride (TG) content.

Steatosis Quant.
Head-to-head
ORO DIA vs H&E: R=0.706 (mouse), R=0.894 (human); P≤0.041
Reported stronger correlation with biochemical TG content than H&E.
Supports quantitative steatosis endpoint in research models.
Hepatic Steatosis NAFLD Quantitative Histology Digital Image Analysis

Fecal Oil: Comparison with Sudan III

In a colorimetric assay designed to quantify total fecal oil in laboratory animals, both Oil Red O and Sudan III were evaluated against the reference method of liquid chromatography-mass spectrometry (LC-MS) [1]. When the amount of oil in feces calculated from dye extraction was plotted against LC-MS data, both dyes produced linear graphs showing a one-to-one correlation with the reference analysis [1].

Fecal Oil Assay
Head-to-head
Both ORO and Sudan III show linear one-to-one correlation with LC-MS reference.
Reported comparable analytical performance in this colorimetric assay.
Suggests potential interchangeability for fecal oil quantification.
Fecal Fat Analysis Colorimetry Lipase Inhibition Malabsorption

Staining Intensity vs. Sudan III/IV

Class-level comparison and historical data indicate that Oil Red O provides a much deeper red color compared to its predecessor Sudan dyes (Sudan III and Sudan IV) [1]. This enhanced chromogenicity makes stained lipid deposits significantly easier to see under a microscope [1].

Staining Intensity
Class-level inference
Deeper red color than Sudan III/IV, making lipid deposits easier to visualize.
Reported enhanced visibility for microscopy.
Qualitative; supplier and historical data, no quantitative units.
Histology Staining Intensity Microscopy Sudan Dyes

Skeletal Muscle Lipid Droplets: vs. BODIPY 493/503

A quantitative comparison of Oil Red O (ORO) and the fluorescent dye BODIPY 493/503 for investigating intramuscular triglyceride (IMTG) in human skeletal muscle revealed a significant divergence in their subcellular distribution of staining [1]. Estimates of IMTG content were greater when using BODIPY, which was predominantly due to BODIPY detecting a larger number of lipid droplets (LDs) than ORO [1]. BODIPY is also noted for its lower background staining and narrower emission spectra, while ORO staining can exhibit broader emission spectra originating from both intracellular membranes and LDs [2].

IMTG Detection
Head-to-head
BODIPY 493/503 detects more lipid droplets, leading to higher IMTG estimates than ORO.
Dye choice affects lipid droplet subpopulation detected.
Not interchangeable for absolute IMTG quantification; consider research goal.
Intramuscular Triglyceride Lipid Droplet Morphology Skeletal Muscle Physiology BODIPY

Purity & Drying Specifications

Commercial specifications for Oil Red O intended for biological staining provide a baseline for purity and composition that can impact assay consistency. For example, a leading supplier lists a minimum dye assay content of ≥70.0% and a maximum loss on drying of ≤10.0% as part of their U.S. specification .

Purity Spec.
Data to verify
Dye assay ≥70%; Loss on drying ≤10% (U.S. specification).
Baseline quality attribute for lot selection.
Supplier specification; verify per lot for consistency.
Quality Control Analytical Chemistry Dye Purity Staining Reproducibility

Oil Red O: Validated Application Scenarios


NAFLD/NASH Hepatic Steatosis Quantification

For studies investigating non-alcoholic fatty liver disease (NAFLD) and its progression to steatohepatitis (NASH), accurate and reproducible quantification of hepatic lipid accumulation is paramount. Oil Red O staining followed by digital image analysis (ORO DIA) has been directly validated as a more accurate and robust method for assessing liver steatosis compared to the standard H&E-based scoring system, showing strong correlations with biochemical triglyceride content in both mouse (R=0.706) and human (R=0.894) liver tissue [1]. This makes ORO DIA the preferred method for preclinical efficacy studies, hepatotoxicity screening of drug candidates, and the generation of objective, quantitative data for regulatory submissions.

Colorimetric Fecal Fat Analysis

Oil Red O is a validated reagent for a simple, colorimetric method to quantify total fecal oil in laboratory animals [2]. The assay, which has been shown to produce a linear, one-to-one correlation with the gold-standard LC-MS method [2], offers a cost-effective and high-throughput alternative for assessing fat malabsorption and determining the in vivo efficacy of lipase inhibitors. This application is critical in nutritional studies, preclinical evaluation of anti-obesity therapeutics, and gastrointestinal disease models.

Automated Lipid Droplet Quantification

Oil Red O is widely compatible with automated digital image analysis workflows for quantifying lipid droplet number, size, and distribution in cultured cells and tissue sections [3]. The deep red chromogenic signal of Oil Red O provides a strong contrast for segmentation algorithms in brightfield microscopy [4]. This enables its use in high-content screening (HCS) platforms for identifying compounds that modulate adipogenesis, lipolysis, or lipid storage, offering a non-fluorescent, cost-effective alternative to dyes like Nile Red or BODIPY, which require specialized fluorescence imaging systems.

Intramyocellular Lipid Assessment in Skeletal Muscle

Oil Red O remains a key reagent for visualizing and quantifying intramyocellular lipids (IMCL) and intramuscular triglyceride (IMTG) in skeletal muscle cross-sections, often in combination with immunofluorescence for fiber typing [5]. While comparative studies have shown that alternative dyes like BODIPY 493/503 may detect a greater number of smaller lipid droplets and thus report higher overall IMTG content [6], Oil Red O provides a robust and well-established method for detecting the larger, more mature lipid droplet pools. For studies focused on exercise-induced changes in IMTG utilization or metabolic disorders, the choice of Oil Red O is well-supported by decades of literature and allows for direct comparison with historical data.

Application
Selection Property
Validation Focus
Preclinical NAFLD/NASH steatosis studies
Validated quantitative steatosis endpoint
Correlation with biochemical TG content (research models)
Fecal fat malabsorption assays
Cost-effective, LC-MS-correlated colorimetry
Linearity with reference LC-MS method
Automated lipid droplet screening (brightfield)
Strong chromogenic contrast for segmentation
Adipogenesis/lipolysis modulation endpoint review
Intramyocellular lipid (IMCL/IMTG) research
Established method for larger, mature LD pools
Inter-study comparability with historical datasets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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